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Compound of Interest

Compound Name: 1,6-Diiodohexane

Cat. No.: B103822

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-
diiodohexane, a key bifunctional alkylating agent utilized in various chemical syntheses. The
document is intended for researchers, scientists, and professionals in the field of drug
development and materials science, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for 1,6-diiodohexane is summarized in the following tables for clarity
and comparative analysis.

Table 1: *H NMR Spectroscopic Data for 1,6-
Diiodohexane

Chemical Shift

Multiplicity Integration Assignment

(ppm)
3.19 Triplet 4H I-CH2-(CH2)a-CHa-I

. [-CH2-CH2-(CH2)2-
1.85 Quintet 4H

CH2-CHa2-l

] I-(CH2)2-CH2-CHa2-

1.43 Quintet 4H

(CH2)2-1
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Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: *C NMR Spectroscopic Data for 1,6-

Diiodohexane
Chemical Shift (ppm) Assignment
33.5 [-CH2-CH2-CH2-CH2-CH2-CH2-|
30.5 [-CH2-CH2-CH2-CH2-CH2-CHa-l
7.2 I-CH2-(CHz2)4-CHa-I

Solvent: CDCIs, Reference: TMS (0 ppm) (Predicted Data)

ble 3: : for 1.6-Diiodol

Wavenumber (cm—?) Intensity Assignment

2935 Strong C-H stretch (asymmetric)
2858 Strong C-H stretch (symmetric)
1458 Medium CHz bend (scissoring)
1255 Medium CHz2 wag

1225 Medium CH2 wag

550 Strong C-I stretch

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data for 1,6-Diiodohexane
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miz Relative Intensity (%) Assighment

338 2.5 [M]* (Molecular lon)
211 100 [M-1]*

169 15.2 [CsH1ol]*

83 34.8 [CeH11]*

55 55.4 [CaH7]*

41 42.0 [CsHs]*

lonization method: Electron lonization (EI)

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

e Sample Preparation: Approximately 10-20 mg of 1,6-diiodohexane was dissolved in 0.7 mL
of deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

e 1H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were
accumulated.

e 13C NMR Acquisition: Carbon-13 NMR spectra were obtained using a proton-decoupled
pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.2
seconds and a relaxation delay of 2 seconds. Typically, 1024 scans were co-added to
achieve a sufficient signal-to-noise ratio.

o Data Processing: The raw data was processed with a Fourier transform, followed by phase
and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm for
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both *H and 13C spectra.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a Fourier Transform Infrared spectrometer equipped with a
diamond attenuated total reflectance (ATR) accessory.

o Sample Preparation: A small drop of neat 1,6-diiodohexane was placed directly onto the
clean, dry surface of the ATR crystal.

o Data Acquisition: The spectrum was collected over the range of 4000-400 cm~* with a
resolution of 4 cm~1. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean, empty ATR crystal was recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.

o Data Processing: The resulting interferogram was Fourier-transformed to produce the
infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)

Electron lonization Mass Spectra (EI-MS) were obtained using a gas chromatograph coupled
to a mass spectrometer (GC-MS).

o Sample Introduction: A dilute solution of 1,6-diiodohexane in dichloromethane was injected
into the GC, which was equipped with a non-polar capillary column. The oven temperature
was programmed to ensure separation from any impurities.

« lonization: As the compound eluted from the GC column, it entered the ion source of the
mass spectrometer, where it was subjected to electron ionization at a standard energy of 70
evV.

e Mass Analysis: The resulting positively charged ions were accelerated and separated based
on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

o Detection: The ion current for each m/z value was detected and recorded to generate the
mass spectrum.
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Mandatory Visualization

The following diagram illustrates the workflow for the spectroscopic characterization of 1,6-
diiodohexane.
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Spectroscopic analysis workflow for 1,6-diiodohexane.

 To cite this document: BenchChem. [Spectroscopic Characterization of 1,6-Diiodohexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103822#spectroscopic-data-of-1-6-dilodohexane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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